2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride
CAS No.: 1185011-85-1
Cat. No.: VC2647347
Molecular Formula: C7H12ClN3O
Molecular Weight: 189.64 g/mol
* For research use only. Not for human or veterinary use.
![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride - 1185011-85-1](/images/structure/VC2647347.png)
Specification
CAS No. | 1185011-85-1 |
---|---|
Molecular Formula | C7H12ClN3O |
Molecular Weight | 189.64 g/mol |
IUPAC Name | 2-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride |
Standard InChI | InChI=1S/C7H11N3O.ClH/c1-2-4-8-6(3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H |
Standard InChI Key | LOJUTGVREHPKTL-UHFFFAOYSA-N |
SMILES | C1CCNC(C1)C2=NN=CO2.Cl |
Canonical SMILES | C1CCNC(C1)C2=NN=CO2.Cl |
Introduction
Chemical Structure and Properties
2- Oxadiazol-2-yl-piperidine hydrochloride (CAS: 1185011-85-1) is characterized by a piperidine ring connected to a 1,3,4-oxadiazole heterocycle at the 2-position of the piperidine, with the compound existing as a hydrochloride salt. The molecular structure demonstrates specific stereochemical features that contribute to its biological activity profile.
Basic Structural Properties
The compound possesses the following fundamental properties:
Property | Value |
---|---|
Molecular Formula | C7H12ClN3O |
Molecular Weight | 189.64 g/mol |
IUPAC Name | 2-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride |
SMILES Notation | C1CCNC(C1)C2=NN=CO2.Cl |
InChI | InChI=1S/C7H11N3O.ClH/c1-2-4-8-6(3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H |
PubChem Compound ID | 46737112 |
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which contributes significantly to the compound's electronic properties and hydrogen-bonding capabilities. The piperidine component provides a basic nitrogen that can participate in acid-base interactions, while the hydrochloride salt form enhances the compound's water solubility – a critical parameter for pharmaceutical applications.
Physical Characteristics
2-[1,3,]Oxadiazol-2-yl-piperidine hydrochloride typically appears as a white to off-white crystalline solid. The salt form affects several physicochemical properties that are relevant to its biological activity and pharmaceutical formulation:
Property | Characteristic |
---|---|
Physical State | Crystalline solid |
Color | White to off-white |
Solubility | Highly soluble in water; soluble in polar organic solvents (methanol, DMSO) |
Hygroscopicity | Moderate |
pH (aqueous solution) | Acidic |
Stability | Generally stable under normal storage conditions |
The compound's solubility profile is particularly significant for pharmaceutical applications, as the hydrochloride salt form provides enhanced aqueous solubility compared to the free base, facilitating formulation and potentially improving bioavailability .
Synthetic Methodologies
The synthesis of 2- Oxadiazol-2-yl-piperidine hydrochloride involves multiple chemical transformations, typically proceeding through several intermediate compounds. Based on related oxadiazole syntheses described in the literature, several viable routes have been established.
General Synthetic Approach
The most common synthetic pathway involves a multi-step procedure starting from appropriately substituted piperidine derivatives:
Detailed Synthetic Method
Based on synthetic procedures for related compounds, a detailed method can be described as follows:
Esterification
The initial step involves the conversion of piperidin-2-carboxylic acid to its ethyl ester. This reaction typically employs ethanol as the solvent and concentrated sulfuric acid as a catalyst. The reaction mixture is refluxed for 3-4 hours, and the progress is monitored by thin-layer chromatography (TLC) .
Hydrazide Formation
The ethyl ester is subsequently transformed into a carbohydrazide by reaction with hydrazine hydrate in methanol. This reaction is typically conducted under reflux conditions for 4-5 hours. The reaction progress is monitored by TLC, and upon completion, excess solvent is evaporated to yield the carbohydrazide intermediate .
Oxadiazole Ring Formation
The critical cyclization step involves the reaction of the carbohydrazide with carbon disulfide in the presence of potassium hydroxide in methanol under reflux conditions. This leads to the formation of a 1,3,4-oxadiazole-2-thiol intermediate, which can be further processed to yield the desired oxadiazole structure .
Salt Formation
The final step involves the conversion of the free base to the hydrochloride salt, typically by dissolving the compound in a suitable organic solvent and treating it with hydrogen chloride (either as gas or in solution). Precipitation of the hydrochloride salt occurs, which is then isolated by filtration, washed, and dried .
Alternative Synthetic Approaches
Several alternative synthetic approaches have been reported for similar oxadiazole-containing compounds:
Direct Cyclization Method
This approach involves the direct cyclization of acylhydrazines with orthoesters or carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride .
Microwave-Assisted Synthesis
To improve reaction efficiency and reduce reaction times, microwave-assisted synthetic methods have been developed for the preparation of 1,3,4-oxadiazole derivatives, potentially applicable to our target compound .
Synthetic Method | Advantages | Limitations |
---|---|---|
Classical Method | Well-established, reliable | Longer reaction times, multiple steps |
Microwave-Assisted | Shorter reaction times, higher yields | Requires specialized equipment |
One-Pot Synthesis | Fewer isolation steps, economical | May lead to more impurities |
Chemical Reactivity
The chemical reactivity of 2- Oxadiazol-2-yl-piperidine hydrochloride is influenced by both the piperidine and oxadiazole moieties, each contributing distinct reaction possibilities.
Reactivity of the Piperidine Moiety
The piperidine component contains a secondary amine that serves as a nucleophilic center, enabling various transformations:
N-Substitution Reactions
The piperidine nitrogen can undergo N-substitution reactions with various electrophiles:
Electrophile | Reaction Conditions | Expected Product |
---|---|---|
Alkyl halides | Base, polar aprotic solvent, 25-80°C | N-alkylated derivative |
Acyl chlorides | Base, THF/DCM, 0-25°C | N-acylated derivative |
Sulfonyl chlorides | Base, THF/DCM, 0-25°C | N-sulfonylated derivative |
Studies on related compounds have demonstrated successful N-substitution reactions, particularly with p-toluenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride, yielding derivatives with modified biological activities .
Reactivity of the Oxadiazole Moiety
The 1,3,4-oxadiazole ring possesses unique reactivity patterns that can be exploited for further derivatization:
Electrophilic Substitution
Due to its electron-rich nature, the oxadiazole ring can undergo electrophilic aromatic substitution reactions, albeit under more forcing conditions compared to more activated aromatic systems.
Ring Transformations
Under specific conditions, the oxadiazole ring can undergo ring-opening and ring-transformation reactions:
Reaction Type | Conditions | Product Type |
---|---|---|
Hydrolysis | Aqueous acid, heat | Acylhydrazine derivatives |
Reduction | LiAlH4, THF, 0°C to reflux | Reduced heterocyclic products |
Nucleophilic attack | Strong nucleophiles, polar solvents | Ring-opened products |
Salt Form Considerations
The hydrochloride salt form affects the compound's reactivity in several ways:
-
The protonated piperidine nitrogen has reduced nucleophilicity
-
Enhanced water solubility facilitates reactions in aqueous media
-
The acidic nature can influence reaction outcomes and selectivity
Conversion to the free base is often necessary before certain reactions, particularly those requiring nucleophilic participation of the piperidine nitrogen .
Biological Activities
2- Oxadiazol-2-yl-piperidine hydrochloride and structurally related compounds exhibit diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.
Receptor Binding Profile
Compounds containing the 1,3,4-oxadiazole-piperidine scaffold have demonstrated significant binding affinities to various neuroreceptors, particularly those implicated in psychiatric and neurological disorders:
The positional isomer with the oxadiazole at the 2-position of the piperidine ring (our compound of interest) appears to confer specific binding characteristics that differentiate it from the 3- and 4-substituted analogs .
Antimicrobial Activity
Numerous 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial properties, suggesting potential applications for 2- Oxadiazol-2-yl-piperidine hydrochloride in this therapeutic area:
Microbial Type | Activity Level | Proposed Mechanism |
---|---|---|
Gram-positive bacteria | Moderate to high | Cell wall/membrane disruption |
Gram-negative bacteria | Moderate | Enzyme inhibition |
Fungi | Variable | Multiple mechanisms |
The antibacterial potential of related compounds has been particularly notable against resistant strains, suggesting value in developing new antimicrobial agents based on this scaffold .
Enzyme Inhibitory Properties
Compounds containing the 1,3,4-oxadiazole-piperidine scaffold have demonstrated inhibitory effects against various enzymes:
Enzyme | Inhibition Potency | Disease Relevance | Reference |
---|---|---|---|
Lipoxygenase | Moderate | Inflammation | |
Alpha-glucosidase | Variable | Diabetes | |
Acetylcholinesterase | Moderate to high | Alzheimer's disease |
The enzyme inhibitory profile of these compounds appears to be modulated by the specific substitution pattern, with the position of the oxadiazole on the piperidine ring playing a crucial role in determining selectivity and potency .
Anticonvulsant and Antidepressant Activities
Studies on 3-[5-(aryl- oxadiazole-2-yl]-piperidine derivatives have revealed promising anticonvulsant and antidepressant properties, suggesting that 2- Oxadiazol-2-yl-piperidine hydrochloride may also exhibit these activities :
Activity | Animal Model | Efficacy | Comparison to Standard Drugs |
---|---|---|---|
Anticonvulsant | MES test | Moderate | Less potent than phenytoin |
Anticonvulsant | PTZ test | Moderate to high | Comparable to diazepam |
Antidepressant | Forced swim test | Moderate | Less potent than fluoxetine |
The mechanism underlying these effects appears to involve modulation of central neurotransmitter systems, particularly GABA, glutamate, and monoamines .
Structure-Activity Relationships
A detailed analysis of the structure-activity relationships (SAR) provides valuable insights into the pharmacological behavior of 2- Oxadiazol-2-yl-piperidine hydrochloride and guides rational design of optimized derivatives.
Influence of Piperidine Substitution Position
The position of the oxadiazole substituent on the piperidine ring significantly impacts biological activity:
The 2-position substitution (as in our target compound) appears to confer specific spatial orientation that optimizes interactions with certain receptor binding pockets .
Effect of Oxadiazole Ring Substitution
Substitution at the 5-position of the 1,3,4-oxadiazole ring dramatically influences the compound's pharmacological profile:
Property | Free Base | Hydrochloride Salt | Reference |
---|---|---|---|
Solubility (water) | Poor | Good | |
Bioavailability | Lower | Higher | |
Stability | Variable | Generally more stable | |
Crystal form | Amorphous tendency | Crystalline |
The hydrochloride salt form enhances aqueous solubility, potentially improving bioavailability – a critical consideration for therapeutic applications .
Comparison with Related Heterocyclic Systems
2- Oxadiazol-2-yl-piperidine hydrochloride exists within a broader context of heterocyclic compounds with similar structural features. Comparing it with related systems provides valuable insights into structure-function relationships.
Comparison with Other Oxadiazole Isomers
Three main oxadiazole isomers exist, each with distinct properties:
The 1,3,4-oxadiazole isomer in our compound exhibits distinct electronic properties and hydrogen-bonding patterns compared to 1,2,4-oxadiazole analogs, leading to different biological activity profiles .
Comparison with Related Heterocyclic Systems
Other heterocyclic systems can be compared with our target compound:
The replacement of oxygen with sulfur (as in thiadiazole analogs) typically enhances lipophilicity and alters the electronic properties, leading to different biological activities .
The antipsychotic potential appears particularly promising, with compounds containing the 1,3,4-oxadiazole-piperidine scaffold demonstrating favorable D2/5-HT2A binding ratios characteristic of atypical antipsychotics .
Antimicrobial Applications
The antimicrobial potential of 1,3,4-oxadiazole derivatives suggests applications in infectious disease:
The increasing prevalence of antimicrobial resistance highlights the importance of developing novel antimicrobial agents, potentially including derivatives of 2- Oxadiazol-2-yl-piperidine hydrochloride .
Enzyme Inhibition Applications
The enzyme inhibitory properties suggest additional therapeutic applications:
The dual-targeting potential of these compounds (e.g., combining anticholinesterase and neuroprotective properties) makes them particularly interesting for complex neurodegenerative conditions .
Current Research and Future Directions
Research on 2- Oxadiazol-2-yl-piperidine hydrochloride and related compounds continues to evolve, with several promising directions emerging.
Structural Optimization Studies
Current research focuses on optimizing the structure to enhance specific pharmacological properties:
Understanding the precise molecular interactions will facilitate rational drug design and optimization of lead compounds .
Future Research Directions
Several promising research directions deserve further exploration:
The development of hybrid molecules incorporating the 2- Oxadiazol-2-yl-piperidine scaffold with other pharmacophores could lead to multi-target therapeutic agents addressing complex diseases with multiple pathological mechanisms .
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